molecular formula C11H12N2O2S B1484079 3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-64-6

3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484079
CAS No.: 2098102-64-6
M. Wt: 236.29 g/mol
InChI Key: UECNNQNFHQFRDC-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For example, 3-Ethynylthiophene can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

1. Antitumor Activities

A study reported the synthesis of a compound similar to 3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione and its antitumor activities. This compound showed high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating potential applications in cancer research and therapy (Gomha, Muhammad, & Edrees, 2017).

2. Antimicrobial and Antifungal Activities

Another research focused on similar compounds and their antimicrobial and antifungal activities. One of the compounds exhibited significant antibacterial properties, while another showed comparable antifungal activity to the standard drug miconazole. This suggests potential applications in developing new antimicrobial and antifungal agents (Tiwari et al., 2018).

3. Synthesis and Biological Activities

Further research involved the synthesis of compounds with structures similar to this compound and their potential as antifungal, antibacterial, and anticancer agents. This underscores the broad spectrum of biological activities associated with these compounds, making them relevant for pharmaceutical research (Nikalje et al., 2017).

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Thiophene derivatives have been found to exhibit a range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiophene derivatives have been found to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that thiophene derivatives can induce a variety of molecular and cellular changes.

Properties

IUPAC Name

3-ethyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-13-10(14)6-9(12-11(13)15)5-8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNNQNFHQFRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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